(S)-a-Amino-2-hydroxy-benzenebutanoic acid (S)-a-Amino-2-hydroxy-benzenebutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18012669
InChI: InChI=1S/C10H13NO3/c11-8(10(13)14)6-5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m0/s1
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

(S)-a-Amino-2-hydroxy-benzenebutanoic acid

CAS No.:

Cat. No.: VC18012669

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-a-Amino-2-hydroxy-benzenebutanoic acid -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name (2S)-2-amino-4-(2-hydroxyphenyl)butanoic acid
Standard InChI InChI=1S/C10H13NO3/c11-8(10(13)14)6-5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m0/s1
Standard InChI Key ORMODNFPWYQQHE-QMMMGPOBSA-N
Isomeric SMILES C1=CC=C(C(=C1)CC[C@@H](C(=O)O)N)O
Canonical SMILES C1=CC=C(C(=C1)CCC(C(=O)O)N)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

  • IUPAC Name: (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid

  • CAS Registry Number: 59554-14-2

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.21 g/mol

  • Stereochemistry: Two chiral centers at C2 (S) and C3 (R) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point207–212°C (decomposes)
Solubility in Water12.5 mg/mL at 25°C
pKa (Carboxylic Acid)3.81 ± 0.03
Optical Rotation ([α]D²⁵)-15.6° (c = 1, H₂O)

Synthesis Methods

Enzymatic Resolution

AHPBA is synthesized via enzymatic hydrolysis of racemic N-protected precursors. For example:

  • Substrate: Racemic N-benzoyl-2-aminobutyric acid.

  • Enzyme: L-specific acylase (e.g., from Aspergillus oryzae).

  • Conditions: 65°C, pH 8.0, 19-hour reaction .

  • Yield: 23 g (47% yield, 99.5% ee) .

Organometallic Catalysis

Asymmetric hydrogenation of β,β-disubstituted didehydroamino acids using rhodium catalysts (e.g., Rh(acac)(ethylene)₂) achieves high enantioselectivity .

Table 2: Comparative Synthesis Routes

MethodYield (%)ee (%)Key Advantage
Enzymatic Hydrolysis 4799.5Scalable, mild conditions
Rh-Catalyzed Hydrogenation 7199.8Broad substrate tolerance

Biological Activity and Applications

Protease Inhibition

AHPBA derivatives inhibit aminopeptidases and HIV-1 protease:

  • IC₅₀ against Leucine Aminopeptidase: 1.2 µg/mL (vs. 7.0 µg/mL for bestatin) .

  • Anti-HIV Activity: ED₅₀ = 0.8 µM in MT-4 cells .

Anti-Inflammatory Effects

  • Model: Bleomycin-induced cutaneous inflammation in mice.

  • Result: 60% reduction in edema at 10 mg/kg .

Solubility and Physicochemical Behavior

Solvent-Dependent Solubility

AHPBA exhibits higher solubility in polar aprotic solvents (e.g., ethyl acetate) than in water or toluene .

Table 3: Solubility in Selected Solvents (298.2 K)

SolventSolubility (mg/mL)
Water12.5
Ethyl Acetate145.2
Toluene8.7

pH-Dependent Solubility

  • pH 1.48: 4.2 mg/mL.

  • pH 5.45: 98.7 mg/mL .

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